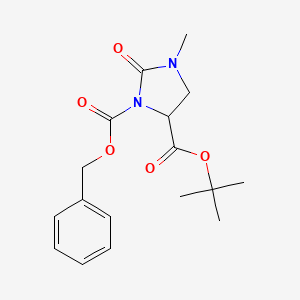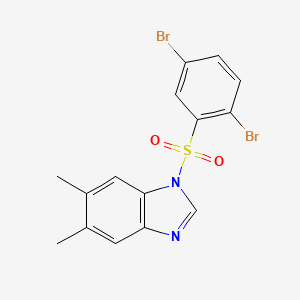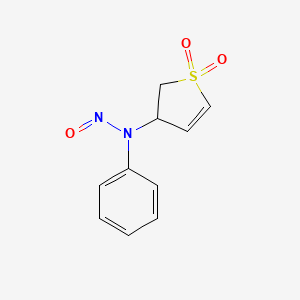
1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea is a synthetic organic compound that features a unique combination of a thiophene ring and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under acidic conditions.
Introduction of the Urea Moiety: The urea group is introduced by reacting the thiophene derivative with an isocyanate or by using a phosgene-free method involving carbamoyl chloride.
Methoxylation: The methoxy group is introduced via methylation of the phenol precursor using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Employed as a precursor in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-phenyl-urea: Lacks the methoxy group, which may affect its reactivity and biological activity.
- 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(4-methoxy-phenyl)-urea: Has the methoxy group in a different position, potentially altering its properties.
Uniqueness: 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea is unique due to the specific positioning of the methoxy group, which can influence its electronic properties, reactivity, and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H16N2O4S |
|---|---|
Molekulargewicht |
284.33 g/mol |
IUPAC-Name |
1-(1,1-dioxothiolan-3-yl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C12H16N2O4S/c1-18-11-5-3-2-4-10(11)14-12(15)13-9-6-7-19(16,17)8-9/h2-5,9H,6-8H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
UTZNNQFNPUTNIX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)NC2CCS(=O)(=O)C2 |
Löslichkeit |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12113287.png)
![1-(Furan-2-ylmethyl)-1-[(3-methylthiophen-2-yl)methyl]-3-phenylurea](/img/structure/B12113291.png)







![N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide](/img/structure/B12113364.png)

![4-[(2-methylbenzoyl)amino]butanoic Acid](/img/structure/B12113372.png)
![Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside](/img/structure/B12113374.png)
